molecular formula C10H11BrN4 B5796723 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide

2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide

Cat. No. B5796723
M. Wt: 267.13 g/mol
InChI Key: KRIUQXTZAHCMAP-GTXFBGKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide, also known as BRPPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This inhibition can lead to a variety of biological effects, including the suppression of inflammation and the promotion of cell death in cancer cells.
Biochemical and Physiological Effects:
2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. These effects include the suppression of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide in lab experiments is its ability to exhibit a variety of biological effects, making it a versatile tool for studying various cellular processes. However, one limitation of using 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Additionally, further studies are needed to better understand the mechanism of action of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide and its potential applications in various disease models. Finally, more research is needed to determine the safety and toxicity profile of this compound in vivo, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis of 2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide involves the reaction of 2-bromo-3-phenylacrylonitrile with hydrazine hydrate in the presence of a catalyst. This reaction results in the formation of the desired compound, which can then be purified and used for further research.

Scientific Research Applications

2-(2-bromo-3-phenyl-2-propen-1-ylidene)hydrazinecarboximidamide has been studied for its potential applications in a variety of scientific fields, including pharmacology, biochemistry, and molecular biology. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

properties

IUPAC Name

2-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c11-9(7-14-15-10(12)13)6-8-4-2-1-3-5-8/h1-7H,(H4,12,13,15)/b9-6+,14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIUQXTZAHCMAP-GTXFBGKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NN=C(N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C=N\N=C(N)N)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]guanidine

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